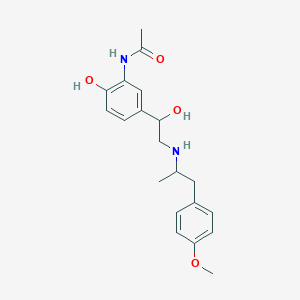

O-Desmethyl Venlafaxine N-Dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

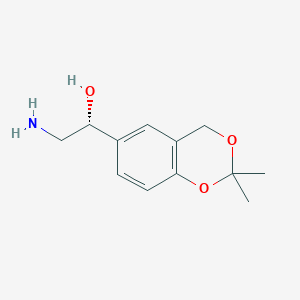

O-Desmethyl Venlafaxine N-Dimer is related to Venlafaxine, a widely used antidepressant . It’s a metabolite of Venlafaxine . It’s used in Venlafaxine impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Venlafaxine and its related formulations .

Synthesis Analysis

The synthesis of O-Desmethyl Venlafaxine involves a process of demethylation of the methoxy group of venlafaxine . Another study indicated that O-Desmethyl Venlafaxine was synthesized by dimethylation of intermediate III with 37% formaldehyde solution and 85% formic acid solution .Molecular Structure Analysis

The molecular formula of O-Desmethyl Venlafaxine is C16H25NO2 . The molecular weight is 263.37 g/mol . The structure of O-Desmethyl Venlafaxine has been analyzed using liquid chromatography hyphenated to high-resolution tandem mass spectrometry .Chemical Reactions Analysis

Venlafaxine undergoes significant first-pass metabolism in the intestine and liver to form O-Desmethyl Venlafaxine . The first-pass metabolism was modeled as a first-order conversion .Physical And Chemical Properties Analysis

The physical and chemical properties of O-Desmethyl Venlafaxine include a molecular weight of 263.37 g/mol, a XLogP3-AA of 2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .科学的研究の応用

Pharmacokinetic Modeling

Field

Pharmacology and Drug Discovery

Summary

This application involves the use of joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication .

Methods

Plasma concentrations with demographic and clinical data were derived from a bioequivalence study in 24 healthy subjects and a naturalistic TDM setting containing 127 psychiatric patients . A parent-metabolite PPK modeling was performed with NONMEM software using a non-linear mixed effect modeling approach .

Results

The concentrations of venlafaxine and O-desmethyl venlafaxine were well described with a one-compartment model incorporating first-pass metabolism . The morbid state and concomitant amisulpride were identified as two significant covariates affecting the clearance of venlafaxine and O-desmethyl venlafaxine .

Pharmacodynamic Modelling

Field

Clinical Pharmacokinetics

Summary

This application involves the use of pupillography as a test system for the pharmacodynamic response to venlafaxine .

Methods

Twelve healthy male subjects received venlafaxine 37.5 mg or placebo orally twice daily for 7 days and subsequently 75 mg or placebo twice daily for another 7 days . After the last dose of venlafaxine or placebo on day 14, blood samples were drawn to determine venlafaxine and O-desmethylvenlafaxine concentrations and the amplitude and recovery time of the pupillary light reflex were measured .

Results

The pharmacokinetic part of the model could be simultaneously fitted to both venlafaxine and O-desmethylvenlafaxine data, yielding precise parameter estimates that were similar to published data . The model detected high variability of the intrinsic clearance of venlafaxine (94.8%), most likely due to cytochrome P450 2D6 polymorphism .

Synthesis Process Optimization

Field

Chemical Engineering and Pharmaceutical Chemistry

Summary

This application involves the optimization of the synthesis process of Venlafaxine . The process focuses on the anionization of the hydroxyl group, which reduces the nucleophilic offensive activity of the oxygen anion on the benzyl methyl group of the benzyl bromide .

Methods

The specific methods of synthesis process optimization are not detailed in the source . However, it typically involves a series of experiments to determine the optimal conditions for the reaction.

Results

However, the specific results for this application are not provided in the source .

Pharmacokinetic Variability Exploration

Field

Pharmacokinetics and Clinical Pharmacology

Summary

This application involves the exploration of the pharmacokinetic variability of Venlafaxine with a phenotyping approach . This is a multicentric French-Swiss study known as the MARVEL study .

Methods

The specific methods used in this study are not detailed in the source . However, pharmacokinetic studies typically involve the administration of the drug to a group of subjects and the subsequent measurement of drug concentrations in the body over time.

Results

The specific results of this study are not provided in the source . However, such studies typically provide valuable insights into the factors that influence the absorption, distribution, metabolism, and excretion of the drug.

将来の方向性

Future research could focus on exploring the relationship between the activity of drug-metabolizing enzymes, assessed by a phenotypic approach, and the concentrations of Venlafaxine and O-Desmethyl Venlafaxine . This could contribute to precision medication in clinical practice and inspire other drugs with pre-system metabolism .

特性

CAS番号 |

1187545-61-4 |

|---|---|

製品名 |

O-Desmethyl Venlafaxine N-Dimer |

分子式 |

C₃₂H₄₈N₂O₄ |

分子量 |

524.73 |

同義語 |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。